molecular formula C14H12ClNO2 B13873464 Methyl 4-(3-chloroanilino)benzoate

Methyl 4-(3-chloroanilino)benzoate

Cat. No.: B13873464
M. Wt: 261.70 g/mol
InChI Key: LVAMAHKULPEECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-chloroanilino)benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-chloroanilino substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloroanilino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloroanilino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 4-(3-chloroanilino)benzoic acid.

    Reduction: Formation of 4-(3-chloroanilino)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chloroanilino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloroanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-chloroanilino)benzoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the 3-chloroanilino group provides distinct electronic and steric effects, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 4-(3-chloroanilino)benzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3

InChI Key

LVAMAHKULPEECK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.